molecular formula C7H13NO3 B8377639 Methyl 4-ethoxy-4-iminobutanoate

Methyl 4-ethoxy-4-iminobutanoate

Cat. No. B8377639
M. Wt: 159.18 g/mol
InChI Key: KQZVWYBDCRBHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-4-iminobutanoate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-ethoxy-4-iminobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-ethoxy-4-iminobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 4-ethoxy-4-iminobutanoate

InChI

InChI=1S/C7H13NO3/c1-3-11-6(8)4-5-7(9)10-2/h8H,3-5H2,1-2H3

InChI Key

KQZVWYBDCRBHPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-cyanopropanoate (1.5 g, 13.3 mmol) and ethanol (0.61 g, 13.3 mmol) in n-hexane (15 mL) was cooled to −30° C., and anhydrous hydrogen chloride was bubbled into the solution for 1 h. The mixture was allowed to stand overnight at about −15° C., then at 5-10° C. for 16 h. The solvent was decanted, and the residue was diluted with diethyl ether (30 mL×2) and a solution of K2CO3 (3.67 g, 26.6 mmol) in water (25 mL), the organic layer was washed with water (20 mL) and brine (10 mL), dried, and concentrated to give a colorless oil (1.34 g). MS (ESI): m/z 160 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

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